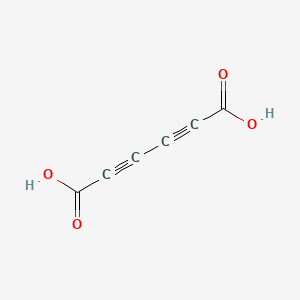

Hexa-2,4-diynedioic acid

Description

Hexa-2,4-dienoic acid (IUPAC name: (2E,4E)-hexa-2,4-dienoic acid; CAS No. 110-44-1) is an aliphatic carboxylic acid with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol. It is widely known as sorbic acid, a naturally occurring compound used extensively as a food preservative due to its antimicrobial properties . Structurally, it features conjugated double bonds at positions 2 and 4, which enhance its reactivity and ability to inhibit microbial growth by disrupting cellular membranes and metabolic pathways .

Properties

CAS No. |

1072-17-9 |

|---|---|

Molecular Formula |

C6H2O4 |

Molecular Weight |

138.08 g/mol |

IUPAC Name |

hexa-2,4-diynedioic acid |

InChI |

InChI=1S/C6H2O4/c7-5(8)3-1-2-4-6(9)10/h(H,7,8)(H,9,10) |

InChI Key |

USZXDNVMPDEEBP-UHFFFAOYSA-N |

Canonical SMILES |

C(#CC(=O)O)C#CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexa-2,4-diynedioic acid can be synthesized through various methods. One common approach involves the oxidative coupling of terminal alkynes. This method typically uses copper(I) salts as catalysts under mild conditions. The reaction proceeds through the formation of a copper-acetylide intermediate, which then undergoes oxidative coupling to form the desired diynedioic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: Hexa-2,4-diynedioic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to a range of reduced products.

Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bonds.

Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diacids or diketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Hexa-2,4-diynedioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into the use of this compound derivatives as therapeutic agents.

Industry: The compound is explored for its potential in materials science, including the development of novel polymers and nanomaterials.

Mechanism of Action

The mechanism by which hexa-2,4-diynedioic acid exerts its effects depends on the specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary widely and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between Hexa-2,4-dienoic acid and related compounds, highlighting structural variations and their impacts on reactivity, stability, and applications:

Structural and Functional Analysis

Isomeric Variations: (2E,4E)- vs. (2E,4Z)-Hexa-2,4-dienoic Acid: The trans-trans isomer (sorbic acid) is more stable and widely used in food preservation, while the trans-cis isomer ((2E,4Z)-form) is less common but explored for niche antimicrobial applications . Hexa-4,5-dienoic Acid: Double bonds at positions 4 and 5 reduce conjugation, leading to lower biological activity compared to Hexa-2,4-dienoic acid .

Functional Group Modifications :

- Sulfonic Acid Derivatives : Hexa-2,4-diene-1,6-disulfonic acid’s dual sulfonic groups enhance water solubility and metal-binding capacity, making it useful in catalysis .

- Esterification : Butyl sorbate retains antimicrobial properties but gains volatility, enabling use in fragrances .

Chain Length Effects: (2E,4E)-Deca-2,4-dienoic acid’s extended carbon chain increases hydrophobicity, allowing deeper penetration into microbial membranes .

Research Findings and Implications

Antimicrobial Mechanisms: Hexa-2,4-dienoic acid disrupts microbial ATP production and cell membranes . Methyl and sulfonic derivatives enhance stability and target specificity .

Synthetic Utility :

- Sorbic acid derivatives are intermediates in synthesizing complex molecules (e.g., fragrances, polymers) .

- Amide derivatives participate in cycloaddition reactions for drug discovery .

Toxicity and Safety: Sorbic acid exhibits low acute toxicity but may irritate respiratory pathways at high concentrations .

Biological Activity

Hexa-2,4-diynedioic acid (CAS Number: 1072-17-9) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, including antimicrobial properties, potential applications in pharmaceuticals, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two triple bonds in its carbon chain, which significantly influences its reactivity and biological activity. The molecular formula of this compound is , with a molecular weight of approximately 138.08 g/mol.

Biological Activity

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of microorganisms. Research indicates that it can inhibit the growth of various bacteria and fungi, making it a candidate for applications in food preservation and pharmaceuticals.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 12 | |

| Candida albicans | 18 |

The effectiveness of this compound as an antimicrobial agent has been attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in target organisms.

2. Potential Pharmaceutical Applications

Research has explored the potential of this compound in pharmaceutical formulations. Its unique structure allows for interactions with biomolecules that could lead to novel therapeutic agents.

- Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives in vitro. The results showed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for developing new cancer treatments.

Synthesis and Derivatives

This compound can be synthesized through various methods including oxidative coupling reactions of acetylenes. The derivatives of this compound have been shown to possess enhanced biological activities compared to the parent compound.

Table: Comparison of this compound Derivatives

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Parent Compound | Antimicrobial |

| N-Acetylthis compound | Amide Derivative | Increased cytotoxicity |

| Esterified this compound | Ester Derivative | Enhanced membrane permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.